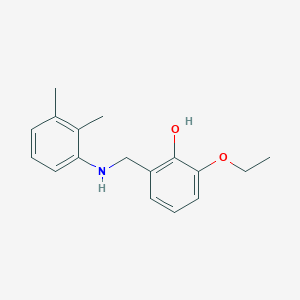

2-(((2,3-Dimethylphenyl)amino)methyl)-6-ethoxyphenol

Description

2-(((2,3-Dimethylphenyl)amino)methyl)-6-ethoxyphenol is a phenolic derivative featuring a 6-ethoxy-substituted phenol core and a 2-aminomethyl group attached to a 2,3-dimethylphenyl moiety. This compound belongs to the family of aminomethylphenols, which are characterized by their bifunctional groups (amine and phenol) that enable diverse chemical reactivity, including coordination with metal ions and participation in hydrogen bonding.

The 2,3-dimethylphenyl group enhances steric bulk and lipophilicity, which may influence solubility, bioavailability, and interaction with biological targets. The ethoxy group at the 6-position contributes electron-donating effects, stabilizing the phenolic hydroxyl group and modulating electronic properties. Such structural features are critical in agrochemical and pharmaceutical applications, as seen in related compounds with pesticidal and proton pump inhibitory activities .

Properties

Molecular Formula |

C17H21NO2 |

|---|---|

Molecular Weight |

271.35 g/mol |

IUPAC Name |

2-[(2,3-dimethylanilino)methyl]-6-ethoxyphenol |

InChI |

InChI=1S/C17H21NO2/c1-4-20-16-10-6-8-14(17(16)19)11-18-15-9-5-7-12(2)13(15)3/h5-10,18-19H,4,11H2,1-3H3 |

InChI Key |

NCWPSHUKTJKDRY-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=CC(=C1O)CNC2=CC=CC(=C2C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((2,3-Dimethylphenyl)amino)methyl)-6-ethoxyphenol typically involves multi-step organic reactions. One common method includes the reaction of 2,3-dimethylaniline with formaldehyde and 6-ethoxyphenol under acidic conditions to form the desired product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(((2,3-Dimethylphenyl)amino)methyl)-6-ethoxyphenol can undergo various chemical reactions, including:

Oxidation: The phenolic group can be oxidized to form quinones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: Electrophilic aromatic substitution can occur on the aromatic rings.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Formation of amines.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-(((2,3-Dimethylphenyl)amino)methyl)-6-ethoxyphenol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.

Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(((2,3-Dimethylphenyl)amino)methyl)-6-ethoxyphenol involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with biological macromolecules, while the aromatic rings can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

The following table summarizes key structural analogs, their substituents, and functional differences:

Physicochemical Properties

- Lipophilicity : The 2,3-dimethylphenyl group increases logP values compared to dichloro or methoxy analogs, favoring agrochemical applications where lipid membrane penetration is critical .

- Melting Points : Chloro-substituted derivatives (e.g., ) exhibit higher melting points due to stronger intermolecular halogen bonding.

- Solubility : Ethoxy groups enhance solubility in organic solvents compared to methoxy analogs, as seen in .

Research Findings and Trends

- Structure-Activity Relationships (SAR) : Positional isomerism (e.g., 2,3- vs. 2,4-dimethylphenyl) significantly alters bioactivity. For example, 2,4-dimethyl isomers may exhibit reduced steric hindrance, enhancing target binding .

- Computational Insights : Density functional theory (DFT) studies ( ) predict enhanced stability for chloro-substituted analogs due to dispersion corrections and exact-exchange terms.

- Emerging Applications : Derivatives with fluorophenyl groups ( ) show promise in targeted drug delivery due to improved metabolic stability.

Biological Activity

2-(((2,3-Dimethylphenyl)amino)methyl)-6-ethoxyphenol is an organic compound known for its complex structure that includes an ethoxy group, a dimethyl-substituted phenyl group, and an amino group. The compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its antioxidant and antimicrobial properties.

- Molecular Formula : CHN\O

- Molecular Weight : Approximately 271.35 g/mol

Antioxidant Properties

The phenolic structure of this compound suggests significant antioxidant activity. Antioxidants protect cells from oxidative stress by neutralizing free radicals. Studies indicate that compounds with similar structures exhibit varying degrees of antioxidant effects, which may be leveraged in therapeutic applications to mitigate oxidative damage in cells.

Antimicrobial Activity

Research has shown that this compound possesses antimicrobial properties, making it a candidate for developing new antimicrobial agents. Its mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways in microorganisms.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. Molecular docking studies have provided insights into its binding affinity with these enzymes, suggesting potential efficacy in drug development.

- Free Radical Scavenging : The compound's structure allows it to scavenge free radicals effectively, contributing to its antioxidant properties. This activity is crucial for preventing cellular damage associated with various diseases.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is insightful:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 2-{(E)-[(3-Chloro-2-fluorophenyl)imino]methyl}-6-ethoxyphenol | Structure | Contains a chloro-fluoro substitution |

| 3-Chloro-2-fluoroaniline | Structure | Precursor for various synthetic routes |

| 4-Methoxy-N-(4-methylphenyl)-aniline | Structure | Methoxy group impacts solubility and reactivity |

The structural features of this compound enable diverse applications in both research and industry, particularly in organic synthesis and medicinal chemistry.

Case Studies and Research Findings

-

Antioxidant Activity Study :

A study conducted on the antioxidant properties of phenolic compounds found that this compound exhibited significant free radical scavenging activity. The study utilized DPPH (1,1-diphenyl-2-picrylhydrazyl) assays to quantify the antioxidant capacity. -

Antimicrobial Efficacy :

In vitro tests demonstrated that the compound showed promising results against several bacterial strains. The minimum inhibitory concentration (MIC) values indicated effective antimicrobial activity comparable to standard antibiotics used in clinical settings. -

Enzyme Interaction Studies :

Molecular docking simulations revealed that this compound binds effectively to target enzymes involved in metabolic pathways. This interaction suggests potential roles in drug design aimed at treating metabolic disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.